Elacytarabine

概要

説明

Elacytarabine is a promising cytotoxic nucleoside agent, developed as a fatty acid derivative of cytarabine. It is primarily used in the treatment of relapsed or refractory acute myeloid leukemia. Unlike cytarabine, this compound’s cellular uptake is independent of the human equilibrative nucleoside transporter-1, resulting in prolonged intracellular retention of the active nucleoside .

準備方法

Synthetic Routes and Reaction Conditions: Elacytarabine is synthesized through an esterification reaction between cytarabine and elaidic acid. This process involves the conjugation of the fatty acid to the nucleoside analog, enhancing its lipophilicity and cellular uptake .

Industrial Production Methods: The industrial production of this compound involves large-scale esterification under controlled conditions to ensure high yield and purity. The process typically includes the use of lipid vector technology to overcome the low response rate and resistance mechanisms associated with cytarabine .

化学反応の分析

Types of Reactions: Elacytarabine undergoes several chemical reactions, including:

Oxidation: Conversion to its active form, cytarabine triphosphate.

Reduction: Limited due to its stable ester linkage.

Substitution: Incorporation into DNA, inhibiting DNA synthesis

Common Reagents and Conditions:

Oxidation: Requires deoxycytidine kinase for conversion to cytarabine triphosphate.

Substitution: Occurs under physiological conditions within the cell

Major Products Formed:

Cytarabine Triphosphate: The active form that inhibits DNA synthesis.

科学的研究の応用

Clinical Trials and Efficacy

Numerous clinical trials have assessed the efficacy and safety of elacytarabine in AML patients. Below is a summary of notable studies:

Case Studies

Several case studies have illustrated the varied responses to this compound among different patient populations:

- Case Study A: A 65-year-old male with relapsed AML showed complete remission after receiving this compound as part of a clinical trial. The patient experienced manageable side effects, including mild gastrointestinal disturbances.

- Case Study B: A 72-year-old female with refractory AML demonstrated partial response but subsequently experienced severe liver toxicity, leading to discontinuation of treatment.

These cases highlight the drug's potential effectiveness but also underscore the importance of monitoring for adverse effects.

Side Effects and Safety Profile

This compound has been associated with several side effects, primarily gastrointestinal issues and hematological complications. Commonly reported side effects include:

- Nausea and vomiting

- Liver function abnormalities

- Increased risk of infections due to neutropenia

- Electrolyte imbalances (e.g., elevated potassium levels)

Despite these side effects, this compound has shown a favorable safety profile in comparison to traditional therapies, particularly for patients who have limited options due to prior treatments .

作用機序

Elacytarabine exerts its effects by being converted intracellularly into cytarabine triphosphate by deoxycytidine kinase. This active form competes with cytidine for incorporation into DNA, thereby inhibiting DNA synthesis. Unlike cytarabine, this compound’s uptake is independent of nucleoside transporters, leading to prolonged intracellular retention and increased efficacy .

類似化合物との比較

Cytarabine: The parent compound, used in the treatment of leukemia.

Gemcitabine: Another nucleoside analog used in the treatment of various cancers.

Decitabine: Used in the treatment of myelodysplastic syndromes and acute myeloid leukemia

Comparison: Elacytarabine is unique due to its lipophilic nature, allowing for better cellular uptake and retention compared to cytarabine. It also bypasses resistance mechanisms associated with nucleoside transporters and cytidine deaminase, making it more effective in certain cases .

生物活性

Elacytarabine, also known as CP-4055, is a novel cytotoxic nucleoside analogue derived from cytarabine, designed to overcome the limitations of traditional nucleoside transport mechanisms in cancer therapy. Its unique structure allows it to enter cells independently of the human equilibrative nucleoside transporter 1 (hENT1), making it particularly effective in treating acute myeloid leukemia (AML) and potentially other malignancies. This article explores the biological activity of this compound, supported by clinical data, case studies, and research findings.

This compound is a 5'-elaidic acid ester of cytarabine that undergoes hydrolysis to release cytarabine, which is then phosphorylated to form the active metabolite ara-CTP (cytidine triphosphate). This process enhances its lipophilicity, allowing for improved cellular uptake and prolonged retention within cancer cells. Unlike cytarabine, which relies on nucleoside transporters for entry, this compound can utilize passive diffusion and other mechanisms for cellular uptake, thus circumventing resistance mechanisms associated with hENT1 deficiency .

Key Features of this compound's Activity

- Independent Uptake : this compound's ability to enter cells without relying on hENT1 enables it to be effective in patients with low hENT1 expression, who typically have poorer outcomes with standard cytarabine therapy .

- Prolonged DNA Synthesis Inhibition : Studies show that this compound inhibits DNA synthesis for a longer duration compared to cytarabine, indicating a more sustained cytotoxic effect .

- Cellular Distribution : Within cells, this compound is predominantly found in membrane proteins and cytosolic portions, contrasting with the exclusive cytosolic localization of cytarabine .

Case Studies and Trials

Several clinical trials have assessed the efficacy of this compound in various settings:

- Phase II Study in AML : A study involving 61 patients with advanced AML showed a remission rate of 18% and a median overall survival of 5.3 months. Patients treated with this compound experienced significantly improved outcomes compared to historical controls .

- Combination Therapy Trials : Ongoing trials are investigating the combination of this compound with idarubicin in patients who have failed prior treatments. Preliminary results suggest enhanced response rates independent of hENT1 status .

Summary of Clinical Findings

| Study Type | Patient Population | Treatment | Remission Rate | Median Overall Survival |

|---|---|---|---|---|

| Phase II | Advanced AML | This compound | 18% | 5.3 months |

| Combination Therapy | Refractory AML | This compound + Idarubicin | Pending | Pending |

| Preclinical | NSCLC Xenografts | This compound + Bevacizumab | Intermediate | Not applicable |

Antitumor Activity in Other Cancers

This compound has also shown promise beyond AML. In preclinical studies involving non-small cell lung cancer (NSCLC), it demonstrated significant antitumor activity when combined with agents like bevacizumab and cetuximab. The combination therapies resulted in enhanced efficacy in specific xenograft models .

Key Findings from NSCLC Studies

- Xenograft Studies : this compound exhibited high activity against certain NSCLC xenografts, suggesting potential applications in solid tumors resistant to conventional therapies .

- Combination Synergy : The addition of tyrosine kinase inhibitors may provide additive or synergistic effects when used alongside this compound .

Safety Profile

This compound's safety profile has been characterized by manageable side effects similar to those observed with traditional chemotherapy agents. Common adverse events include febrile neutropenia, hypokalemia, and fatigue. The incidence of severe adverse effects was lower compared to historical controls receiving standard therapies .

Notable Adverse Events

| Adverse Event | Incidence (%) |

|---|---|

| Febrile Neutropenia | 13 |

| Hypokalemia | 10 |

| Fatigue | 15 |

特性

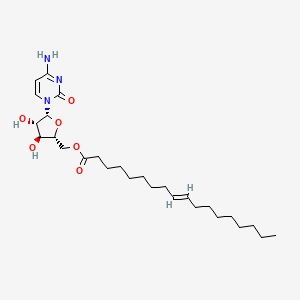

IUPAC Name |

[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(31)35-20-21-24(32)25(33)26(36-21)30-19-18-22(28)29-27(30)34/h9-10,18-19,21,24-26,32-33H,2-8,11-17,20H2,1H3,(H2,28,29,34)/b10-9+/t21-,24-,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFGNMFWNBOBGE-FNNZEKJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601031218 | |

| Record name | Cytarabine-5′-elaidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

CP-4055 is the lipophilic 5'-elaidic acid ester of the deoxycytidine analog cytosine arabinoside (cytarabine; Ara-C) with potential antineoplastic activity. As a prodrug, CP-4055 is converted intracellularly into cytarabine triphosphate by deoxycytidine kinase and subsequently competes with cytidine for incorporation into DNA, thereby inhibiting DNA synthesis. Compared to cytarabine, CP-4055 shows increased cellular uptake and retention, resulting in increased activation by deoxycytidine kinase to cytarabine triphosphate, decreased deamination and deactivation by deoxycytidine deaminase, and increased inhibition of DNA synthesis. This agent also inhibits RNA synthesis, an effect not seen with cytarabine. | |

| Record name | Elacytarabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05494 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

101235-34-1, 188181-42-2 | |

| Record name | 5'-Oleoyl cytarabine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101235341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elacytarabine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188181422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elacytarabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05494 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cytarabine-5′-elaidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELACYTARABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA7WJG93AR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does elacytarabine exert its anti-tumor activity?

A: this compound, a prodrug, is metabolized intracellularly into Ara-C triphosphate (Ara-CTP). Ara-CTP then competes with cytidine triphosphate for incorporation into DNA, ultimately inhibiting DNA synthesis and leading to cell death. [, , , ]

Q2: How does this compound overcome the resistance mechanisms associated with cytarabine?

A: this compound's lipophilic nature allows it to enter cells independently of the human equilibrative nucleoside transporter 1 (hENT1), a transporter protein often downregulated in cytarabine-resistant cells. [, , , ] Additionally, this compound shows prolonged intracellular retention of Ara-CTP and reduced degradation by deoxycytidine deaminase, contributing to its enhanced activity compared to cytarabine. [, , ]

Q3: What is the molecular formula and weight of this compound?

A: While the provided research papers do not explicitly state the molecular formula and weight, they mention that this compound is a fatty acid derivative of cytarabine formed by esterification with elaidic acid. [, , , ] Based on this information, the molecular formula can be deduced as C26H43N3O7 and the molecular weight as 509.63 g/mol.

Q4: Is there any information available regarding the spectroscopic characterization of this compound?

A4: The provided abstracts do not contain information on spectroscopic data for this compound.

Q5: How does the pharmacokinetic profile of this compound differ from cytarabine?

A: this compound exhibits a longer elimination half-life than cytarabine, leading to prolonged exposure of leukemic cells to the active metabolite Ara-CTP. [, ] Clinical studies observed a terminal elimination half-life of around 9 hours for this compound compared to 0.1-0.2 hours for cytarabine. []

Q6: How does cholesterol level affect the pharmacokinetics of this compound?

A: Pharmacokinetic modeling revealed that cholesterol levels influence the size of the compartment representing this compound released from its liposomal formulation. [] This suggests that cholesterol may play a role in the distribution and release of this compound from its carrier.

Q7: Is the expression level of hENT1 a reliable predictive biomarker for this compound response?

A: While some studies suggested that hENT1 expression might influence cytarabine response, current data are insufficient to confirm its role as a predictive biomarker for this compound efficacy. [, , ] A Phase II study concluded that hENT1 expression levels do not significantly predict the activity of this compound. []

Q8: What are the known mechanisms of resistance to this compound?

A: Research indicates that this compound resistance can be induced in vitro, primarily through downregulation of deoxycytidine kinase (dCK), the enzyme responsible for converting this compound to its active metabolite. [] This downregulation leads to decreased Ara-CTP accumulation and consequently, reduced efficacy.

Q9: What is the safety profile of this compound?

A: Clinical trials have demonstrated that this compound is generally well-tolerated. [, , ] The most frequently reported grade 3/4 adverse events include thrombocytopenia, febrile neutropenia, leukopenia, anemia, and neutropenia. [] Liver toxicity has been identified as dose-limiting in Phase I trials. []

Q10: What are the current strategies to improve the delivery and targeting of this compound?

A: this compound is currently formulated as a liposomal formulation for intravenous administration. [] Further research is needed to explore alternative drug delivery systems and targeting strategies that could enhance its therapeutic index and potentially overcome the limitations observed in single-agent therapy.

Q11: What are the potential future directions for this compound research?

A11: Future research could focus on:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。